

Physicochemical Properties of 4-Pentyn-1-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Pentyn-1-amine

Cat. No.: B190168

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A summary of the key quantitative data for **4-Pentyn-1-amine** is presented in the table below for easy reference and comparison.

Property	Value	Citations
Molecular Formula	C ₅ H ₉ N	[1][2][3]
Molecular Weight	83.13 g/mol	[1][2]
Appearance	Colorless to light yellow liquid	[1]
Density	0.859 g/mL at 20 °C	[1]
Boiling Point	118.0 ± 23.0 °C	[1]
Flash Point	10 - 15 °C	[1]
CAS Number	15252-44-5	[2][3]
Solubility	Soluble in organic solvents like ethanol and ether	[1]
Storage Temperature	2-8°C	

Experimental Protocols

Detailed methodologies for the synthesis of **4-Pentyn-1-amine** and its application in a typical bioconjugation reaction are provided below. These protocols are intended for use in a controlled laboratory setting by trained professionals.

Synthesis of 4-Pentyn-1-amine via Gabriel Synthesis

This protocol describes a common method for synthesizing primary amines, the Gabriel synthesis, adapted for **4-Pentyn-1-amine** starting from 5-chloro-1-pentyne.

Materials:

- 5-chloro-1-pentyne
- Potassium phthalimide
- N,N-Dimethylformamide (DMF), anhydrous
- Hydrazine hydrate
- Ethanol
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Diethyl ether
- Magnesium sulfate (MgSO_4), anhydrous
- Round-bottom flasks, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

- N-Alkylation of Phthalimide:
 - In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium phthalimide (1.1 equivalents) in anhydrous DMF.
 - To this stirring suspension, add 5-chloro-1-pentyne (1.0 equivalent) dropwise at room temperature.

- Heat the reaction mixture to 70-80°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the mixture to room temperature and pour it into ice-water.
- Collect the resulting precipitate (N-(pent-4-yn-1-yl)phthalimide) by filtration, wash with cold water, and dry under vacuum.
- Hydrazinolysis of the Phthalimide:
 - Suspend the dried N-(pent-4-yn-1-yl)phthalimide in ethanol in a round-bottom flask.
 - Add hydrazine hydrate (1.5 - 2.0 equivalents) to the suspension.
 - Reflux the mixture for 4-6 hours. A thick precipitate of phthalhydrazide will form.
 - Cool the reaction mixture to room temperature and acidify with concentrated HCl.
 - Filter off the phthalhydrazide precipitate and wash it with cold ethanol.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator.
- Isolation and Purification:
 - Dissolve the residue in water and basify with a concentrated NaOH solution until a pH > 12 is reached.
 - Extract the aqueous layer with diethyl ether (3 x 50 mL).
 - Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate carefully on a rotary evaporator to yield crude **4-Pentyn-1-amine**.
 - Further purification can be achieved by fractional distillation under reduced pressure.

Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of **4-Pentyn-1-amine** to an azide-modified molecule (e.g., a fluorescent probe, biotin, or a drug molecule) in an aqueous buffer system, a common procedure in drug development and molecular biology.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Materials:

- **4-Pentyn-1-amine**
- Azide-functionalized molecule of interest (e.g., Azide-PEG4-Biotin)
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Sodium L-ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand
- Phosphate-buffered saline (PBS) or another suitable aqueous buffer (pH 7.0-7.5)
- Microcentrifuge tubes or a reaction vial

Procedure:

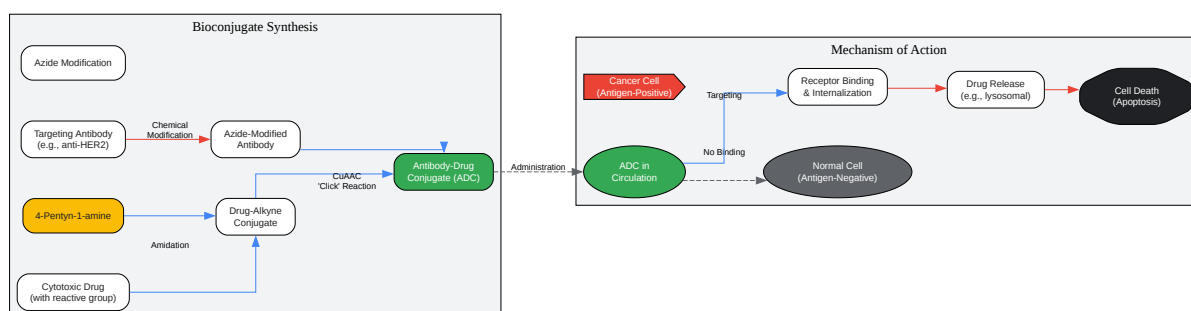
- Preparation of Stock Solutions:
 - Prepare a 10 mM stock solution of **4-Pentyn-1-amine** in the chosen aqueous buffer.
 - Prepare a 10 mM stock solution of the azide-functionalized molecule in a compatible solvent (e.g., DMSO or water).
 - Prepare a 50 mM stock solution of $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ in deionized water.
 - Prepare a 100 mM stock solution of Sodium L-ascorbate in deionized water. This solution should be made fresh.
 - Prepare a 50 mM stock solution of the THPTA or TBTA ligand in deionized water or DMSO.

- Reaction Setup:
 - In a microcentrifuge tube, combine the following in order:
 - The azide-functionalized molecule stock solution (to a final concentration of 1 mM).
 - The **4-Pentyn-1-amine** stock solution (1.1 to 1.5 equivalents, for a final concentration of 1.1-1.5 mM).
 - Buffer to reach the desired final volume.
 - In a separate tube, premix the CuSO₄ stock solution and the ligand stock solution in a 1:5 molar ratio to form the copper-ligand complex.
 - Add the copper-ligand complex solution to the main reaction mixture (to a final copper concentration of 0.1-0.5 mM).
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to a final concentration of 1-5 mM).
- Reaction and Work-up:
 - Gently mix the reaction components and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.
 - Upon completion, the resulting 1,2,3-triazole conjugate can be purified from the reaction mixture. For small molecules, purification can be achieved by reverse-phase HPLC. For bioconjugates involving proteins, size-exclusion chromatography is often employed to remove excess reagents.

Visualization of Application in Targeted Drug Delivery

4-Pentyn-1-amine is a valuable linker for creating antibody-drug conjugates (ADCs). In this application, the amine functionality can be used to attach a cytotoxic drug, while the alkyne group allows for conjugation to an azide-modified antibody via click chemistry. The resulting

ADC can then selectively target and kill cancer cells that express the specific antigen recognized by the antibody.



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Caption: Workflow for creating and utilizing an Antibody-Drug Conjugate (ADC) with a **4-Pentyn-1-amine** linker.

This technical guide provides essential information for researchers working with **4-Pentyn-1-amine**. By understanding its properties and having access to detailed protocols, scientists can effectively utilize this versatile molecule in the synthesis of novel compounds for drug discovery and other advanced applications.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Click Chemistry [organic-chemistry.org]
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